N-{2-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, nitrophenyl, thiophene, and thiazole groups
Preparation Methods
The synthesis of N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiophene Group: This step involves the coupling of the thiazole ring with a thiophene derivative.
Addition of the Cyano and Nitro Groups: These functional groups are introduced through nitration and cyanation reactions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE can be compared with similar compounds such as:
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.
Cyano and Nitro Compounds: Compounds containing cyano and nitro groups with different core structures.
The uniqueness of N-{2-[(1E)-1-CYANO-2-(3-NITROPHENYL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H12N4O3S3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O3S3/c22-12-14(10-13-4-1-5-15(11-13)25(27)28)20-23-18(16-6-2-8-29-16)21(31-20)24-19(26)17-7-3-9-30-17/h1-11H,(H,24,26)/b14-10+ |
InChI Key |
FUJNALKGHHBWJC-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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